molecular formula C9H10BrNO2 B15091966 4-Bromo-2-(oxetan-3-yloxy)aniline

4-Bromo-2-(oxetan-3-yloxy)aniline

Cat. No.: B15091966
M. Wt: 244.08 g/mol
InChI Key: RRJAHFXKXIDZLC-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10BrNO2. It is characterized by the presence of a bromine atom, an oxetane ring, and an aniline group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxetan-3-yloxy)aniline typically involves the reaction of 4-bromoaniline with oxetane derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxetan-3-yloxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines.

Scientific Research Applications

4-Bromo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and binding affinity with various biological molecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-bromo-2-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H10BrNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2

InChI Key

RRJAHFXKXIDZLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)Br)N

Origin of Product

United States

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